N-cycloheptyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
N-cycloheptyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a triazolopyridazine core fused with a piperidine ring and substituted with a cycloheptyl carboxamide group. The triazolopyridazine moiety is a privileged scaffold in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π stacking interactions, making it valuable for targeting enzymes or receptors. The cycloheptyl group may enhance lipophilicity and influence pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
Molecular Formula |
C18H26N6O |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-cycloheptyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C18H26N6O/c25-18(20-15-5-3-1-2-4-6-15)14-9-11-23(12-10-14)17-8-7-16-21-19-13-24(16)22-17/h7-8,13-15H,1-6,9-12H2,(H,20,25) |
InChI Key |
QZUPDTIXWTUEFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-cycloheptyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves several steps One common method includes the cyclization of a hydrazine derivative with a suitable dicarbonyl compound to form the triazolopyridazine coreThe reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like triethylamine .
Chemical Reactions Analysis
N-cycloheptyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Neurological Disorders
Recent studies have highlighted the role of compounds similar to N-cycloheptyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide as positive allosteric modulators of metabotropic glutamate receptors (mGluRs). These receptors are crucial in modulating synaptic transmission and are implicated in several neurological disorders such as schizophrenia and depression. The compound's ability to enhance mGluR2 activity suggests its potential for developing treatments for these conditions .
1.2 Antimicrobial Activity
The triazolo-pyridazine core structure has been associated with antimicrobial properties. Compounds within this class have demonstrated efficacy against various bacterial strains, making them candidates for antibiotic development. Research indicates that modifications to the piperidine and triazole moieties can enhance their antibacterial activity .
Synthetic Chemistry Applications
2.1 Synthesis of Heterocycles
This compound can serve as a versatile building block in synthetic organic chemistry. Its functional groups allow for further derivatization, facilitating the synthesis of complex heterocycles through metal-free reactions. This property is particularly valuable in developing new materials and pharmaceuticals .
2.2 Crystal Engineering
The compound's crystal structure has been studied using X-ray diffraction techniques, revealing insights into its solid-state behavior. Crystal engineering approaches can optimize the physical properties of this compound for specific applications in drug formulation and delivery systems .
Case Studies
Mechanism of Action
The mechanism of action of N-cycloheptyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The triazolopyridazine core is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-cycloheptyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide and related compounds:
Structural and Functional Analysis
- Substituent Effects: The cycloheptyl group in the target compound likely increases steric bulk and lipophilicity compared to smaller substituents like the 4-chlorobenzyl group in or the diethylaminoethyl group in . This may enhance membrane permeability but reduce solubility. Electron-Withdrawing Groups: Compounds with trifluoromethyl (e.g., SCL-1 ) or chloro (e.g., E-4d ) substituents exhibit improved metabolic stability and target affinity due to enhanced electronic effects. Polar Groups: The propenoic acid moiety in E-4b introduces polarity, contrasting with the carboxamide in the target compound, which balances lipophilicity and hydrogen-bonding capacity.
- Biological Activity: Ion Channel Modulation: The diethylaminoethyl analog () acts as a CatSper blocker, suggesting that piperidine-linked triazolopyridazines may target ion channels . Immuno-oncology: SCL-1’s PD-1/PD-L1 inhibitory activity demonstrates the scaffold’s versatility in immune checkpoint targeting .
Physicochemical Properties
- Melting Points : E-4b (253–255°C ) and E-4d (187–189°C ) illustrate how substituents influence crystallinity. The target compound’s melting point is unreported but expected to align with carboxamide analogs.
- Synthetic Routes : The target compound may share synthetic strategies with ’s visible light/silane-mediated radical coupling, though specific steps (e.g., cycloheptyl introduction) would differ .
Biological Activity
N-cycloheptyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring fused with a pyridazine moiety and a piperidine core. Its molecular formula is , with a molecular weight of approximately 296.36 g/mol. The presence of the cycloheptyl group contributes to its lipophilicity, which may influence its pharmacokinetic properties.
Research indicates that this compound interacts with various biological targets:
- Kinase Inhibition : The compound has shown potential as an inhibitor of specific kinases involved in cancer pathways. For instance, it may inhibit BRAF(V600E) and EGFR pathways similar to other triazole derivatives .
- Antimicrobial Activity : Preliminary studies suggest antimicrobial properties against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Table 1: Biological Activity Overview
Structure-Activity Relationships (SAR)
The SAR studies have revealed that modifications to the piperidine and triazole moieties can significantly affect the biological activity of the compound. For example:
- Cycloalkyl Substituents : Variations in the cycloalkyl group (e.g., cyclohexyl vs. cycloheptyl) influence binding affinity and selectivity for biological targets.
- Triazole Modifications : Substituents on the triazole ring can enhance or diminish activity against specific kinases or microbial strains .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of N-cycloheptyl derivatives, it was found that the compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value comparable to established chemotherapeutics. The mechanism involved apoptosis induction via caspase activation pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation into the antimicrobial properties revealed that N-cycloheptyl derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes and disrupt intracellular processes .
Q & A
Basic: What are the key considerations for synthesizing N-cycloheptyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide?
Methodological Answer:
Synthesis requires careful selection of coupling reagents, solvents, and reaction conditions. For example, peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are critical for forming amide bonds between the triazolopyridazine core and substituents . Base selection (e.g., DIPEA) and solvent polarity (ethanol, dioxane) influence reaction efficiency and yield . Statistical experimental design (e.g., factorial or response surface methodologies) can minimize trial-and-error approaches by identifying critical parameters like temperature, stoichiometry, and reaction time .
Basic: Which analytical techniques are recommended for characterizing this compound and its intermediates?
Methodological Answer:
- X-ray crystallography : Resolves 3D structure and confirms binding modes, as demonstrated for triazolopyridazine-based bromodomain inhibitors .
- NMR spectroscopy : Validates proton environments and purity, especially for intermediates like amine-monohydrochloride salts .
- HPLC-MS : Monitors reaction progress and quantifies impurities (e.g., residual DMSO in stock solutions) .
Basic: What structural features of this compound inform initial structure-activity relationship (SAR) hypotheses?
Methodological Answer:
Key SAR drivers include:
- Triazolopyridazine core : Modifications at the 3-position (e.g., trifluoromethyl, cyclopropyl) enhance binding affinity to targets like BRD4 .
- Piperidine-4-carboxamide substituent : Cycloheptyl vs. smaller groups (e.g., cyclopropyl) influence steric bulk and solubility .
- Linker flexibility : The piperidine spacer balances conformational rigidity and target engagement .
Advanced: How can researchers optimize reaction conditions for low-yielding steps in the synthesis?
Methodological Answer:
- Computational reaction path searches : Quantum chemical calculations predict transition states and guide solvent/base selection (e.g., pyridine for acid scavenging) .
- Coupling reagent screening : HATU vs. EDCI/HOBt comparisons improve amidation efficiency .
- Solvent/base optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility, while hindered bases (DIPEA) minimize side reactions .
Advanced: How should contradictory SAR data (e.g., in vitro vs. cellular activity) be addressed?
Methodological Answer:
- Binding vs. cellular assays : Validate target engagement (e.g., BRD4 bromodomain inhibition via AlphaScreen) and correlate with functional readouts (e.g., c-Myc downregulation) .
- Computational docking : Identify off-target interactions or allosteric effects using crystal structures (e.g., PDB 38P ligand binding pockets) .
- Metabolic stability assays : Assess if cellular discrepancies arise from efflux pumps or cytochrome P450 interactions .
Advanced: What computational strategies support the design of derivatives with improved potency?
Methodological Answer:
- Quantum mechanics/molecular mechanics (QM/MM) : Simulate substituent effects on binding energy (e.g., cycloheptyl vs. cyclopropyl) .
- Free-energy perturbation (FEP) : Predict ΔΔG values for substituent modifications .
- Feedback loops : Integrate experimental IC₅₀ data into machine learning models to prioritize synthetic targets .
Advanced: How can researchers mitigate batch-to-batch variability in biological assays?
Methodological Answer:
- Strict solvent controls : Use anhydrous dioxane for moisture-sensitive intermediates .
- Analytical validation : Implement QC protocols (e.g., NMR purity thresholds >95%) .
- Replicate experiments : Use orthogonal assays (e.g., SPR and ITC for binding kinetics) to confirm reproducibility .
Advanced: What strategies resolve purification challenges for polar intermediates?
Methodological Answer:
- Column chromatography : Optimize mobile phase gradients (e.g., hexane/ethyl acetate to methanol/DCM) for polar carboxamide derivatives .
- Recrystallization : Use solvent pairs (ethanol/water) to isolate hydrochloride salts .
- Ion-exchange resins : Separate charged impurities (e.g., unreacted amines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
